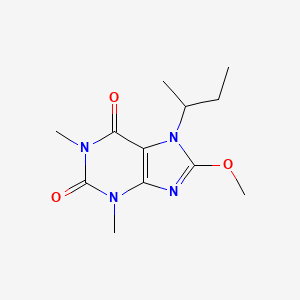![molecular formula C16H14N6O B5233151 N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the phthalazine family and has a tetrazole ring that makes it unique in its class.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of specific enzymes and pathways. It is also thought to interact with DNA, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine is its low toxicity profile, which makes it suitable for use in lab experiments. Additionally, its unique structure and properties make it a promising candidate for further research. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain in large quantities for experiments.
Direcciones Futuras
There are several future directions for the research of N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its use in organic electronics and optoelectronics. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine is a promising compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a promising candidate for further research in various fields. The synthesis method of this compound involves the reaction of 4-ethoxyaniline with phthalic anhydride and sodium azide. Its potential applications include anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its use as a fluorescent probe and in organic electronics and optoelectronics. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine involves the reaction of 4-ethoxyaniline with phthalic anhydride and sodium azide in the presence of a catalyst. The reaction takes place in a solvent under reflux conditions, and the resulting product is purified through recrystallization. The yield of the product is around 60%.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been investigated for its use in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-2-23-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)16-18-20-21-22(16)19-15/h3-10H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRPGKJVXTVDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN3C(=NN=N3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2,2-diphenylacetamide)](/img/structure/B5233071.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)


![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)
![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5233153.png)
